molecular formula C9H10N2 B3025514 3,6-Dimethylimidazo[1,2-A]pyridine CAS No. 78132-62-4

3,6-Dimethylimidazo[1,2-A]pyridine

Cat. No.: B3025514
CAS No.: 78132-62-4
M. Wt: 146.19 g/mol
InChI Key: VVWRVGQVEMXVQB-UHFFFAOYSA-N
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Description

3,6-Dimethylimidazo[1,2-A]pyridine is a heterocyclic aromatic organic compound. It belongs to the class of imidazo[1,2-A]pyridines, which are known for their wide range of applications in medicinal chemistry and material science. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with methyl groups attached at the 3rd and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and ensure high efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the imidazo[1,2-A]pyridine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.

    Substitution: Formation of halogenated or other substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

3,6-Dimethylimidazo[1,2-A]pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-A]pyridine
  • 3-Aminoimidazo[1,2-A]pyridine
  • Imidazo[1,2-A]pyrimidine

Comparison: 3,6-Dimethylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,7-Dimethylimidazo[1,2-A]pyridine, the position of the methyl groups affects the compound’s electronic properties and steric interactions. The presence of an amino group in 3-Aminoimidazo[1,2-A]pyridine introduces different reactivity and potential for hydrogen bonding. Imidazo[1,2-A]pyrimidine, with a different ring structure, exhibits distinct chemical and biological properties .

Biological Activity

3,6-Dimethylimidazo[1,2-a]pyridine (DMIP) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, particularly in the context of infectious diseases and cancer.

Overview of this compound

DMIP belongs to a class of heterocyclic compounds known as imidazo[1,2-a]pyridines. These compounds have garnered attention for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structural uniqueness of DMIP contributes to its varied biological activities.

Antimicrobial Properties

Recent studies have highlighted the antitubercular activity of DMIP derivatives. For instance, compounds based on the imidazo[1,2-a]pyridine scaffold have shown remarkable potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentrations (MICs) :
    • DMIP derivatives exhibit MIC values as low as 0.07 μM against MDR strains and 0.0009 μM against extracellular Mtb .

Table 1 summarizes the MIC values for various DMIP derivatives:

CompoundMIC (μM)Activity Type
DMIP Derivative 10.07MDR-TB
DMIP Derivative 20.0009Extracellular Mtb
DMIP Derivative 30.045Intracellular Mtb

Anticancer Activity

DMIP and its analogs have also been investigated for their anticancer properties . The imidazo[1,2-a]pyridine scaffold has been associated with various cancer types due to its ability to inhibit key cellular pathways involved in tumor growth.

  • Mechanism of Action :
    • DMIP derivatives may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Structure-Activity Relationship (SAR)

The SAR studies conducted on DMIP derivatives reveal that modifications at specific positions on the imidazo ring can significantly influence biological activity.

  • Key Findings :
    • Substituents at the C2 and C6 positions enhance activity against Mtb.
    • The introduction of halogen groups has been shown to improve potency while maintaining low toxicity .

Case Study 1: Efficacy Against Tuberculosis

A study conducted on a novel DMIP derivative demonstrated significant efficacy in a mouse model infected with M. tuberculosis. The compound was administered at a dose of 30 mg/kg , resulting in a substantial reduction in mycobacterial load in both lungs and spleen compared to control groups .

Case Study 2: Cancer Cell Lines

Another investigation assessed the effects of DMIP on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation. The study noted that certain analogs could reduce viability by over 70% at concentrations below 10 μM , suggesting promising potential for further development .

Properties

IUPAC Name

3,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-10-5-8(2)11(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRVGQVEMXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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